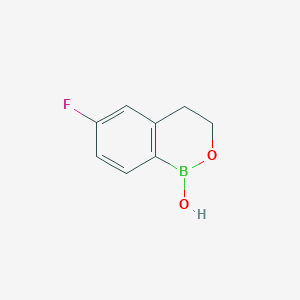

6-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine (6F-HBDO) is a novel small molecule that has recently been studied for its potential therapeutic applications. 6F-HBDO has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 6F-HBDO has been studied as a potential therapeutic agent for a variety of diseases and disorders, such as cancer, inflammation, and infectious diseases.

Applications De Recherche Scientifique

Radiopharmaceutical Synthesis

A novel method for preparing carrier-added 6-18F-fluoro-l-DOPA, used in neurologic and oncologic PET, through a three-step radiosynthesis was developed. This method utilizes direct nucleophilic 18F fluorination, offering advantages in terms of efficiency and suitability for automation, compared to traditional electrophilic labeling approaches, with high radiochemical yield and specific activity, and an enantiomeric excess of the desired l-isomer greater than 96% (Wagner, Ermert, & Coenen, 2009).

Biological Activity

The synthesis and biological activity of various fluorinated compounds, such as 2-halo-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenines, have been explored. These compounds showed significant increases in the lifespan of mice inoculated with P388 leukemia, highlighting the potential therapeutic applications of fluorinated nucleosides in treating leukemia and possibly other cancers (Montgomery et al., 1992).

Adrenergic Activity

Research on ring-fluorinated phenylephrines has indicated that fluorination markedly alters the adrenergic properties of phenylephrine, affecting its potency and selectivity for alpha- and beta-adrenergic receptors. This suggests that fluorinated analogs could have applications in developing drugs with targeted adrenergic receptor activity (Kirk et al., 1986).

Metalloenzyme-mediated C-F Bond Cleavage

The challenge of degrading environmentally persistent fluorinated hydrocarbons has led to the exploration of metalloenzymes capable of cleaving the robust carbon-fluorine (C-F) bond. This research not only provides insights into the biodegradation of harmful fluorochemicals but also opens avenues for the development of biocatalytic methods for environmental remediation and drug design considerations (Wang & Liu, 2020).

Propriétés

IUPAC Name |

6-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHRHSYGQBYLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2975196.png)

![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)

![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2975201.png)

![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)

![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one](/img/structure/B2975218.png)